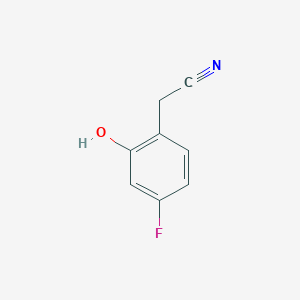

2-(4-Fluoro-2-hydroxyphenyl)acetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluoro-2-hydroxyphenyl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO/c9-7-2-1-6(3-4-10)8(11)5-7/h1-2,5,11H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXPVDXIBUFEZNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)O)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40726535 | |

| Record name | (4-Fluoro-2-hydroxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40726535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857275-76-4 | |

| Record name | (4-Fluoro-2-hydroxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40726535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Transformational Chemistry of 2 4 Fluoro 2 Hydroxyphenyl Acetonitrile

Reactions Involving the Nitrile Functionality

The nitrile (cyano) group is a versatile functional group characterized by a carbon-nitrogen triple bond. This arrangement renders the carbon atom electrophilic and the nitrogen atom weakly nucleophilic, opening avenues for various addition and transformation reactions.

The electrophilic carbon atom of the nitrile group is susceptible to attack by nucleophiles. youtube.com This reaction typically proceeds via the formation of a tetrahedral intermediate, which is subsequently protonated. libretexts.org The addition of a nucleophile to the cyano group of 2-(4-fluoro-2-hydroxyphenyl)acetonitrile can lead to a variety of functionalized products.

The general mechanism involves the nucleophile (Nu⁻) attacking the electrophilic carbon of the cyano group (C≡N). The pi electrons from the triple bond move to the nitrogen atom, creating a negatively charged nitrogen intermediate. This is followed by protonation, often from the solvent or a weak acid, to yield the final product. libretexts.org A variety of nucleophiles can participate in this reaction, leading to different product classes.

Table 1: Examples of Nucleophilic Additions to the Nitrile Group

| Nucleophile (Nu⁻) | Reagent Source | Resulting Functional Group |

|---|---|---|

| Hydride (H⁻) | LiAlH₄, NaBH₄ | Imine (intermediate), then Amine |

| Hydroxide (OH⁻) | H₂O (acid/base catalysis) | Carboxamide, Carboxylic Acid |

| Alkoxide (RO⁻) | Alcohols (acid catalysis) | Imidate |

The nitrile group serves as a valuable precursor for the synthesis of several important nitrogen- and oxygen-containing functional groups, including amides, amines, and carboxylic acids.

Amides: The nitrile group can be partially hydrolyzed to a primary amide, 2-(4-fluoro-2-hydroxyphenyl)acetamide, under controlled acidic or basic conditions. For more complex N-substituted amides, a two-step process is common. First, the nitrile is fully hydrolyzed to the corresponding carboxylic acid, 2-(4-fluoro-2-hydroxyphenyl)acetic acid. This acid is then coupled with a primary or secondary amine using a coupling reagent. nih.gov Numerous coupling agents are available to facilitate this transformation, which proceeds by activating the carboxylic acid. nih.govresearchgate.net

Table 2: Common Coupling Reagents for Amide Synthesis

| Reagent Name | Abbreviation |

|---|---|

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC |

| (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | PyBOP |

| (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU |

Amines: The nitrile can be reduced to a primary amine, 2-(4-fluoro-2-hydroxyphenyl)ethanamine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation, which adds two equivalents of hydrogen across the triple bond. libretexts.org

Carboxylic Acid Derivatives: Complete hydrolysis of the nitrile group under more vigorous acidic or basic conditions, typically with heating, yields 2-(4-fluoro-2-hydroxyphenyl)acetic acid. libretexts.org This carboxylic acid is a versatile intermediate that can be converted into a wide range of derivatives, such as esters (via reaction with alcohols), acid chlorides (via reaction with thionyl chloride), and various heterocyclic structures. nih.govelsevier.comresearchgate.net For instance, condensation of related hydroxyphenyl carboxylic acids with diamines can be used to synthesize benzimidazoles. nih.gov

The carbon-nitrogen triple bond of the nitrile group can participate as a 2π component in cycloaddition reactions, providing a direct route to various five- and six-membered heterocyclic systems. nih.gov

A prominent example is the [3+2] cycloaddition reaction. In a reaction involving a similar compound, trifluoroacetonitrile (B1584977) (TFAN), it reacts with diarylnitrilimines (which act as a 3-atom component) to form substituted 1,2,4-triazole (B32235) rings. bohrium.com It is plausible that this compound could undergo similar transformations with 1,3-dipoles like azides, nitrile oxides, or nitrilimines to yield five-membered heterocycles. These reactions are valuable for building complex molecular scaffolds from simple precursors. bohrium.com

Other cycloaddition pathways, such as [2+2] cycloadditions with alkenes or alkynes to form four-membered rings, are also known for nitriles, although they often require photochemical or thermal activation. rsc.org

Table 3: Cycloaddition Reactions Involving the Nitrile Group

| Reaction Type | Reactant Partner (nπ component) | Resulting Heterocycle |

|---|---|---|

| [3+2] Cycloaddition | 1,3-Dipoles (e.g., Azides, Nitrilimines) | Triazoles, Tetrazoles |

| [4+2] Cycloaddition (Diels-Alder) | Dienes | Dihydropyridines (after tautomerization) |

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a key site of reactivity, capable of acting as a proton donor, a nucleophile, and an activating group for the aromatic ring.

The hydrogen atom of the phenolic hydroxyl group is acidic and can be removed by a base to form a nucleophilic phenoxide ion. This anion can readily react with electrophiles in O-functionalization reactions.

O-Alkylation and Etherification: The formation of ethers is a common transformation. This is typically achieved by reacting the compound with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH). The selection of reagents can be crucial to ensure chemoselectivity, as competition between O-alkylation and N-alkylation can occur in related systems. nih.gov A study on the alkylation of similar pyrimidin-2(1H)-ones demonstrated that O-alkylation could be achieved selectively over N-alkylation under specific conditions. nih.gov

O-Acylation: Esters can be formed by reacting the phenolic hydroxyl group with acylating agents such as acid chlorides or acid anhydrides. This reaction is often carried out in the presence of a base like pyridine (B92270) or triethylamine, which acts as a catalyst and scavenges the HCl or carboxylic acid byproduct.

Table 4: O-Functionalization Reactions of the Phenolic Hydroxyl Group

| Reaction Type | Electrophilic Reagent | Reagent Class | Product Class |

|---|---|---|---|

| Alkylation | Alkyl Halide (R-X) | Electrophile | Ether |

| Acylation | Acyl Chloride (RCOCl) | Acylating Agent | Ester |

| Acylation | Acid Anhydride ((RCO)₂O) | Acylating Agent | Ester |

This intramolecular hydrogen bond can:

Stabilize Conformation: It locks the cyanomethyl group in proximity to the hydroxyl group, reducing the molecule's conformational flexibility. This pre-organization can lower the entropic penalty for binding to biological targets. nih.gov

Modulate Acidity and Nucleophilicity: The hydrogen bond can increase the electron density on the phenolic oxygen, making it a stronger nucleophile for reactions like O-alkylation. Conversely, it can slightly decrease the acidity of the phenolic proton.

Influence Electronic Properties: The interaction can affect the electron distribution within the aromatic ring, potentially influencing its susceptibility to electrophilic aromatic substitution. The existence and strength of such bonds are often investigated using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and corroborated by theoretical calculations such as Density Functional Theory (DFT). nih.gov

Transformations of the Fluorinated Aromatic Ring

The presence of the fluorine atom, the hydroxyl group, and the cyanomethyl substituent on the benzene (B151609) ring of this compound imparts a unique reactivity profile. The electron-donating hydroxyl group and the electron-withdrawing fluorine atom, along with the cyanomethyl group, influence the regioselectivity and feasibility of various aromatic transformations.

Electrophilic Aromatic Substitution (EAS)

The aromatic ring of this compound is activated towards electrophilic attack by the strongly electron-donating hydroxyl group, which directs incoming electrophiles primarily to the ortho and para positions. However, the fluorine atom, while being an ortho, para-director, is deactivating due to its high electronegativity. researchgate.net In this specific molecule, the positions ortho to the hydroxyl group are C3 and C5, and the position para is C5. The cyanomethyl group at C2 exerts a weak deactivating effect.

Given these competing influences, electrophilic substitution is most likely to occur at the C3 and C5 positions. The directing effects of the substituents are summarized in the table below.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Activating/Deactivating Groups | Predicted Reactivity |

| C3 | Ortho to -OH, Meta to -F and -CH₂CN | Activated |

| C5 | Para to -OH, Meta to -CH₂CN, Ortho to -F | Activated |

| C6 | Ortho to -CH₂CN, Meta to -OH and -F | Deactivated |

Common electrophilic aromatic substitution reactions such as nitration and halogenation are expected to proceed at the activated positions. For instance, the nitration of 4-fluorophenol (B42351) using nitric acid in sulfuric acid has been studied, and while the primary product is the 2-nitro derivative, the formation of byproducts indicates a complex reaction profile. rsc.org A milder, two-step procedure for the nitration of 2-fluorophenol (B130384) involves nitrosation followed by oxidation, which could potentially offer better regioselectivity for this compound. google.com

The Vilsmeier-Haack reaction, a method for formylating electron-rich aromatic rings, is also a viable transformation for this substrate. wikipedia.orgijpcbs.comchemistrysteps.comyoutube.comcambridge.org This reaction typically employs a substituted formamide (B127407) and phosphorus oxychloride to generate a weak electrophile that reacts preferentially at the less sterically hindered position. youtube.com For this compound, formylation would be expected at the C3 or C5 position.

Nucleophilic Aromatic Substitution (SNA_r)

The fluorine atom on the aromatic ring can be displaced by strong nucleophiles, particularly when the ring is activated by electron-withdrawing groups. In this compound, the electron-withdrawing character of the nitrile group can facilitate nucleophilic aromatic substitution. The reaction of unactivated fluoroarenes can be enabled by photoredox catalysis, expanding the scope of applicable nucleophiles to include azoles, amines, and carboxylic acids. researchgate.netnih.gov

The substitution of the fluorine atom in 4-fluorophenol derivatives has been demonstrated. For example, enzymatic defluorination of 4-fluorophenol has been reported, highlighting the potential for biocatalytic approaches. researchgate.netnih.gov Chemical methods for the nucleophilic substitution of fluorophenols have also been explored, often requiring activation of the phenol (B47542) as a phenoxide.

The C-F bond in this compound can participate in metal-catalyzed cross-coupling reactions, although this typically requires specific catalytic systems due to the strength of the C-F bond. More commonly, the phenolic hydroxyl group can be converted into a better leaving group, such as a triflate or nonaflate, to facilitate a wider range of cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. While direct coupling with aryl fluorides is challenging, the conversion of the hydroxyl group to a triflate (OTf) or nonaflate (ONf) allows for efficient palladium-catalyzed coupling with boronic acids. libretexts.org This strategy has been successfully applied to the synthesis of fluorinated biphenyl (B1667301) derivatives. mdpi.com

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Triflates

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 |

| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 80 |

| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/Water | 90 |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds. Similar to the Suzuki-Miyaura coupling, this reaction is more readily achieved by first converting the phenolic hydroxyl group to a sulfonate ester. This transformation allows for the coupling of a wide variety of amines with the aromatic ring. libretexts.orgwikipedia.orgrug.nl The choice of ligand is critical for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands often providing the best results. nih.gov

Table 3: Common Catalytic Systems for Buchwald-Hartwig Amination of Aryl Sulfonates

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 110 |

| Pd₂(dba)₃ | Xantphos | K₃PO₄ | Dioxane | 100 |

| PdCl₂(dppf) | - | NaOtBu | THF | 80 |

Cascade and Multicomponent Reactions Incorporating this compound

The unique combination of functional groups in this compound makes it an attractive substrate for cascade and multicomponent reactions (MCRs), which allow for the rapid construction of complex molecular architectures in a single step. rsc.orgnih.govnih.gov The nitrile and hydroxyl functionalities can participate in a variety of cyclization reactions to form heterocyclic structures.

While specific examples utilizing this compound in cascade or multicomponent reactions are not extensively reported in the literature, the reactivity of related hydroxyphenylacetonitriles suggests its potential in such transformations. For example, the synthesis of tetrahydroindoles has been achieved through a three-component cascade reaction involving cyclic ketones, aryl amines, and benzoylmethylene malonates, demonstrating the utility of related scaffolds in MCRs. nih.gov

Furthermore, the cyanomethyl group can be a precursor for various functional groups that can participate in subsequent cyclization steps. For instance, Pd-catalyzed reactions of alkyl nitriles with tethered alkenes have been used to synthesize 2-cyanomethyl indane derivatives, which are valuable intermediates for bioactive compounds. nih.gov This suggests that this compound could be a versatile building block for the synthesis of a diverse range of heterocyclic compounds through carefully designed cascade and multicomponent reaction strategies.

Role As a Key Synthetic Building Block and Intermediate in Advanced Organic Synthesis

Construction of Substituted Benzofuran Systems

The benzofuran motif is a core structure in numerous biologically active compounds. The synthesis of substituted benzofurans is a significant area of research, and 2-(4-Fluoro-2-hydroxyphenyl)acetonitrile has emerged as a highly effective precursor for this purpose.

A notable application is in the palladium-catalyzed, one-pot synthesis of 2-arylbenzofurans. organic-chemistry.orgthieme-connect.com This methodology involves a tandem reaction where an arylboronic acid first adds across the nitrile group. The resulting intermediate then undergoes an intramolecular annulation (cyclization) via the phenolic hydroxyl group to construct the benzofuran ring. organic-chemistry.orgnih.gov The reaction is efficient and tolerates a variety of functional groups on the arylboronic acid, including both electron-donating and electron-withdrawing substituents. organic-chemistry.orgthieme-connect.com The presence of halogens like fluorine on the benzofuran core provides a handle for further chemical modifications. thieme-connect.com

A similar palladium-catalyzed one-pot synthesis of 2-arylbenzofurans can be achieved through a tandem reaction of 2-hydroxyarylacetonitriles with sodium sulfinates. nih.gov This process proceeds through a proposed mechanism involving desulfinative addition followed by intramolecular annulation. nih.gov

Table 1: Palladium-Catalyzed Synthesis of 2-Aryl-6-fluorobenzofurans This table illustrates the versatility of the palladium-catalyzed reaction between this compound and various arylboronic acids.

| Entry | Arylboronic Acid | Catalyst / Ligand | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ / 2,2′-bipyridine | THF | High |

| 2 | 4-Methylphenylboronic acid | Pd(OAc)₂ / 2,2′-bipyridine | THF | High |

| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / 2,2′-bipyridine | THF | High |

| 4 | 4-Chlorophenylboronic acid | Pd(OAc)₂ / 2,2′-bipyridine | THF | Moderate |

Note: Yields are generalized based on literature reports for similar substrates. organic-chemistry.orgthieme-connect.com

Synthesis of Complex Fluorinated Heterocyclic Scaffolds

Beyond the fundamental benzofuran system, this compound serves as a building block for more complex, polycyclic fluorinated heterocycles. The inherent reactivity of the parent compound allows for its use in cascade reactions to build fused ring systems.

For instance, 2-(2-hydroxyphenyl)acetonitrile derivatives are employed in the one-pot synthesis of dibenzo[b,f]oxepines. mdpi.com This transition-metal-free process reacts the hydroxyphenylacetonitrile derivative with a 2-halogenobenzaldehyde through a sequence of aldol condensation and intramolecular ether formation. mdpi.com The fluorinated analogue provides a direct route to fluorinated versions of these seven-membered heterocyclic systems, which are of interest for their biological properties.

Furthermore, the general class of 2-(2-hydroxyphenyl)acetonitriles has been used to construct 3-aryl-2H-chromene-4-carbonitriles via a one-pot tandem O-alkylation and Knoevenagel condensation with 2-bromo-1-arylethanones. researchgate.netepa.gov This highlights the potential of this compound to serve as a precursor to a variety of fluorinated chromene derivatives, which are valuable scaffolds in medicinal chemistry. The development of synthetic strategies for fluorinated heterocycles is a significant focus of modern organic chemistry, driven by the unique properties these compounds often exhibit. researchgate.netnih.gov

Design and Synthesis of Fluorinated Materials

The incorporation of fluorine atoms into organic materials can profoundly influence their electronic and physical properties, such as thermal stability, lipophilicity, and photophysical characteristics. While specific examples detailing the use of this compound in materials science are emerging, its structure is highly conducive to the design of novel fluorinated materials.

The 4-fluorophenylacetonitrile structural unit is a known intermediate in the synthesis of liquid crystal materials. guidechem.com The combination of the rigid, fluorinated aromatic ring with the polar nitrile and hydroxyl groups in this compound makes it an attractive building block for creating new liquid crystalline compounds with tailored properties.

Additionally, fluorinated aromatic compounds are frequently used in the development of fluorophores. The 2-(2-hydroxyphenyl) motif is a core component of fluorescent molecules that exhibit excited-state intramolecular proton transfer (ESIPT), a process that leads to large Stokes shifts and unique emission properties. researchgate.net The introduction of a fluorine atom can further modulate these photophysical properties, making this compound a promising starting material for the synthesis of novel fluorinated dyes and sensors.

Contributions to Methodological Advancements in Organic Synthesis

The palladium-catalyzed synthesis of 2-arylbenzofurans from 2-(2-hydroxyphenyl)acetonitriles and arylboronic acids is a prime example of this methodological contribution. organic-chemistry.orgthieme-connect.com This reaction combines an addition to a nitrile with an intramolecular cyclization in a single operation. organic-chemistry.orgnih.gov This approach represents a significant improvement in efficiency over traditional multi-step syntheses of such heterocyclic systems. The successful application of this method showcases how strategically functionalized building blocks can enable more streamlined and atom-economical synthetic routes. This type of process, where complex molecules are assembled in a cascade of reactions without isolating intermediates, is a key goal in modern "green" chemistry and process development.

Theoretical and Computational Investigations of 2 4 Fluoro 2 Hydroxyphenyl Acetonitrile

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of a molecule is fundamental to its chemical behavior. Computational chemistry offers powerful tools to analyze this structure and predict reactivity. For compounds analogous to 2-(4-Fluoro-2-hydroxyphenyl)acetonitrile, Density Functional Theory (DFT) is a commonly employed method to investigate electronic properties.

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical. The HOMO-LUMO gap is a key indicator of molecular stability and reactivity; a smaller gap generally suggests higher reactivity. wikipedia.orgnih.gov For aromatic compounds containing π-bonds, these frontier orbitals are often delocalized across the ring system. The presence of electron-withdrawing groups, such as the fluorine atom and the nitrile group, alongside an electron-donating hydroxyl group, creates a complex electronic environment within this compound. This influences the distribution of electron density and the energies of the HOMO and LUMO.

Molecular Electrostatic Potential (MEP) maps are invaluable for predicting the sites of electrophilic and nucleophilic attack. In a molecule like this compound, the MEP would likely show negative potential (red and yellow regions) around the electronegative oxygen, nitrogen, and fluorine atoms, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (blue regions) would be expected around the hydrogen atoms, particularly the hydroxyl proton, making them potential sites for nucleophilic interaction. researchgate.net The interplay of these electronic features dictates the molecule's reactivity in various chemical reactions.

Table 1: Predicted Electronic Properties of a Related Compound, 2-(4-chlorophenyl)-2-(4-fluorophenylamino)acetonitrile

| Property | Value | Method |

| HOMO Energy | - | B3LYP/6-311++G(d,p) |

| LUMO Energy | - | B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | - | B3LYP/6-311++G(d,p) |

| Dipole Moment | - | B3LYP/6-311++G(d,p) |

Mechanistic Elucidation through Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. This includes identifying transition states, intermediates, and the associated energy barriers. For a molecule like this compound, several reaction pathways can be envisioned, including those involving the hydroxyl and nitrile functional groups.

For instance, in reactions such as O-alkylation or acylation of the hydroxyl group, quantum chemical calculations can model the approach of the electrophile, the formation of the transition state, and the subsequent product formation. These calculations can provide the activation energy of the reaction, which is crucial for predicting reaction rates. Similarly, the hydrolysis or reduction of the nitrile group can be mechanistically studied.

In a study of a related compound, 2-(2'-hydroxyphenyl)benzothiazole, in a polar acetonitrile (B52724) solution, quantum chemical calculations revealed a branching of reaction pathways on a femtosecond timescale following photoexcitation. prospre.ca This highlights the power of these methods in understanding complex, solvent-dependent reaction dynamics. While specific studies on this compound are not prevalent in the searched literature, the principles of applying quantum chemistry to understand its reaction mechanisms remain the same.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of a molecule are key to its function and interactions. Conformational analysis of this compound would involve identifying the stable conformers and the energy barriers for rotation around its single bonds.

A study on 2'-fluoro-substituted acetophenone (B1666503) derivatives, which share structural similarities with the target compound, revealed a strong preference for the s-trans conformation. nih.gov This preference is driven by the repulsive forces between the polar carbonyl and C-F bonds. It is plausible that similar steric and electronic effects would govern the conformational preferences of this compound, particularly regarding the orientation of the cyanomethyl group relative to the hydroxyphenyl ring.

Molecular dynamics (MD) simulations can provide a deeper understanding of the dynamic behavior of this compound in different environments, such as in various solvents. rsc.org MD simulations of related systems, such as fluoro-acetonitrile in water, have shown the formation of specific solvent-solute interactions, like hydrogen bonds, which influence the solvation dynamics. nih.gov An MD simulation of this compound in a solvent like water or acetonitrile would reveal the nature of the solvation shell, the dynamics of the solvent molecules around the solute, and the conformational flexibility of the molecule over time.

Table 2: Conformational Data for a Related Compound, 1-(2-Fluoro-4-hydroxyphenyl)ethanone

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (°C-C-C=O) | Computational Method |

| s-trans | 0.00 | ~180 | mPW1PW91/6-311G(d,p) |

| s-cis | > 5.0 | ~0 | mPW1PW91/6-311G(d,p) |

Note: This data is for a structurally related acetophenone derivative. It illustrates the type of information obtained from conformational analysis. nih.gov

Prediction of Spectroscopic Properties and Reaction Pathways

Computational methods can accurately predict various spectroscopic properties, which is invaluable for the identification and characterization of compounds. For this compound, the prediction of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra can be achieved through DFT calculations.

The ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net These predictions, when compared with experimental data, can confirm the structure of the molecule. Online tools and machine learning algorithms are also becoming increasingly accurate in predicting NMR spectra from a given chemical structure. prospre.canih.gov

Similarly, the vibrational frequencies in the IR spectrum can be computed. researchgate.net These calculations help in assigning the observed absorption bands to specific molecular vibrations, such as the O-H stretch, the C≡N stretch, and various aromatic C-H and C-C vibrations.

The prediction of reaction pathways can be aided by computational tools that analyze the reactivity of the molecule. For instance, the synthesis of hydroxyphenylacetonitriles can be planned and optimized by considering various synthetic routes and their feasibility, which can be assessed through computational analysis of reaction energies and barriers.

Advanced Spectroscopic and Analytical Characterization for Mechanistic and Structural Elucidation

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2-(4-Fluoro-2-hydroxyphenyl)acetonitrile and for gaining insights into the mechanisms of reactions in which it is involved. Techniques such as ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional methods like COSY, HSQC, and HMBC, provide a detailed picture of the molecular structure.

¹⁹F NMR is particularly valuable for studying fluorinated compounds. The chemical shift of the fluorine atom in this compound would provide information about its local electronic environment. nih.govnih.gov Changes in the ¹⁹F NMR spectrum during a reaction can be used to monitor the progress of the reaction and to detect the formation of fluorinated intermediates and byproducts. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for Related Phenylacetonitrile (B145931) Derivatives

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 2-(4-chlorobenzylidene)malononitrile | CDCl₃ | 7.78 (m, 3H), 7.69 (d, J=6.8 Hz, 2H) | 159.6, 134.2, 132.9, 131.1, 130.8, 114.6, 113.5, 84.6 |

| 2-(4-nitrobenzylidene)malononitrile | CDCl₃ | 8.41 (d, J=8.84, 2H), 8.10 (d, J=8.84, 2H), 7.90 (s, 1H) | 156.8, 150.4, 135.8, 131.3, 124.6, 112.6, 111.5, 87.5 |

| 2-(2-chlorobenzylidene)malononitrile | CDCl₃ | 7.80 (d, J=7.84, 2H), 7.74 (s, 1H), 7.71 (d, J=7.84, 2H) | 158.4, 133.1, 131.8, 129.9, 129.6, 113.4, 112.3, 83.5 |

This table presents data for structurally related compounds to illustrate typical chemical shifts and is for comparative purposes only. rsc.org

In Situ Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Reaction Monitoring

In situ spectroscopic techniques, such as Fourier Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy, are powerful for real-time monitoring of chemical reactions. xjtu.edu.cn These methods allow for the tracking of reactant consumption, intermediate formation, and product generation without the need for sampling, providing valuable kinetic and mechanistic data. youtube.commt.com

The synthesis of this compound can be monitored using in situ FTIR by tracking the characteristic vibrational frequencies of key functional groups. For example, the disappearance of the starting material's functional groups and the appearance of the nitrile (-C≡N) stretch (typically around 2250 cm⁻¹) and the broad hydroxyl (-OH) stretch of the product can be monitored over time. xjtu.edu.cnyoutube.com This real-time data allows for the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, to maximize yield and minimize byproduct formation. mt.commt.com

Table 2: Typical IR Absorption Frequencies for Relevant Functional Groups

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H (phenol) | 3550-3200 (broad) |

| C-H (aromatic) | 3100-3000 |

| C≡N (nitrile) | 2260-2240 |

| C=C (aromatic) | 1600-1450 |

| C-F (aryl) | 1250-1100 |

This table provides general ranges for IR absorptions and can be used to guide the analysis of in situ IR data.

In situ UV-Vis spectroscopy can also be employed to monitor the reaction progress by observing changes in the electronic transitions of the aromatic system. materialsciencejournal.org The formation of this compound would likely result in a shift in the absorption maximum (λmax) compared to the starting materials, allowing for the quantification of reaction kinetics.

High-Resolution Mass Spectrometry (HRMS) for Reaction Progress and Product Identification

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous identification of this compound and for tracking the progress of its synthesis. HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the determination of the elemental composition of the analyte. nih.gov

During the synthesis of this compound, HRMS can be used to:

Confirm the identity of the final product: By comparing the measured accurate mass with the theoretical mass calculated from the molecular formula (C₈H₆FNO).

Identify reaction intermediates and byproducts: The high mass accuracy of HRMS enables the confident identification of minor components in the reaction mixture, providing insights into the reaction mechanism and potential side reactions.

Monitor reaction progress: By analyzing aliquots of the reaction mixture at different time points, the relative abundance of reactants, intermediates, and products can be determined, offering a complementary method to in situ spectroscopy for reaction monitoring.

The analysis of fluorinated compounds by mass spectrometry can sometimes be challenging, but techniques like coupling liquid chromatography with HRMS (LC-HRMS) can effectively separate complex mixtures before detection. nih.gov

X-ray Crystallography of Derived Structures and Intermediates for Confirming Stereochemistry and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline solids at the atomic level. researchgate.netmdpi.com While obtaining a single crystal of this compound itself might be challenging, the technique is invaluable for characterizing its crystalline derivatives and reaction intermediates. researchgate.net

By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine:

The precise arrangement of atoms in the crystal lattice. mdpi.com

Bond lengths, bond angles, and torsion angles. mdpi.com

The absolute stereochemistry of chiral centers. researchgate.net

Intermolecular interactions, such as hydrogen bonding and π-π stacking. mdpi.com

In the context of this compound, X-ray crystallography could be used to confirm the structure of a more complex molecule synthesized from it. This would provide unequivocal proof of the connectivity and stereochemistry of the derivative, thereby indirectly confirming the structure of the precursor. The insights gained from the crystal structure of a derivative can be crucial for understanding its biological activity and for designing new molecules with improved properties. researchgate.netmdpi.com

Future Research Directions in the Academic Study of 2 4 Fluoro 2 Hydroxyphenyl Acetonitrile

Development of Novel Catalytic Systems for Efficient Transformations

Future research will likely focus on developing innovative catalytic systems to transform 2-(4-Fluoro-2-hydroxyphenyl)acetonitrile into more complex molecules. The presence of multiple reactive sites—the aromatic ring, the hydroxyl group, and the nitrile moiety—allows for a variety of potential catalytic reactions.

One area of interest is the catalytic functionalization of the aromatic ring. While the fluorine and hydroxyl groups direct the regioselectivity of electrophilic aromatic substitution, research into novel catalysts could enable currently challenging transformations. For instance, developing catalytic systems for late-stage C-H functionalization would be a significant advancement. This could involve transition-metal catalysts, such as those based on palladium or rhodium, to introduce new substituents at specific positions on the phenyl ring, thereby expanding the accessible chemical space.

Another promising direction is the catalytic transformation of the nitrile group. The hydrolysis of nitriles to amides or carboxylic acids is a well-established transformation, but the development of milder and more selective catalytic systems would be beneficial. Furthermore, catalysts for the addition of various nucleophiles to the nitrile group could lead to the synthesis of diverse heterocyclic compounds. For example, palladium-catalyzed additions of boronic acids could yield ketones that subsequently cyclize to form substituted benzofurans. thieme-connect.com

The development of enantioselective catalytic methods for reactions involving the benzylic position is also a critical area for future research. Although the specific compound does not have a chiral center, derivatives formed by substitution at the benzylic carbon could be chiral. Asymmetric catalysis could provide access to enantioenriched products with potential applications in medicinal chemistry.

| Catalyst Type | Potential Transformation | Research Goal |

| Palladium/Rhodium | C-H Functionalization | Selective introduction of new substituents on the aromatic ring. |

| Transition Metals | Nitrile Hydrolysis/Addition | Milder and more selective conversion to amides, carboxylic acids, or heterocycles. |

| Chiral Catalysts | Asymmetric Functionalization | Enantioselective synthesis of derivatives with stereocenters at the benzylic position. |

Exploration of Bio-Inspired Synthetic Pathways

The principles of biocatalysis and biomimetic synthesis offer a green and efficient alternative to traditional chemical methods. Future research could explore the use of enzymes to synthesize and transform this compound.

A key area of investigation would be the enzymatic synthesis of the parent compound itself. For instance, hydroxynitrile lyases (HNLs) are known to catalyze the enantioselective addition of cyanide to aldehydes to form cyanohydrins. rsc.orgd-nb.info Research could focus on identifying or engineering HNLs that can accept a substituted salicylaldehyde (B1680747) as a substrate to produce a chiral precursor to this compound. This would provide a sustainable and highly selective route to the molecule.

Furthermore, enzymes could be employed for the selective modification of the compound. For example, oxidoreductases could be used for the selective hydroxylation or oxidation of the aromatic ring, while hydrolases could be used for the enantioselective hydrolysis of ester derivatives of the hydroxyl group. The use of enzymes in this context could lead to the production of valuable derivatives with high purity and stereoselectivity.

Bio-inspired synthetic pathways could also involve the use of whole-cell biocatalysts. nih.gov Engineered microorganisms could be designed to perform multi-step syntheses, converting simple starting materials into this compound or its derivatives in a single pot. This approach would minimize the need for intermediate purification steps and reduce waste.

| Biocatalyst | Synthetic Application | Potential Advantage |

| Hydroxynitrile Lyases (HNLs) | Enantioselective cyanohydrin synthesis | Green and highly selective route to chiral precursors. |

| Oxidoreductases/Hydrolases | Selective functionalization | High chemo- and enantioselectivity in modifications. |

| Engineered Microorganisms | Whole-cell biocatalysis | Multi-step synthesis in a single pot, reducing waste. |

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of the synthesis and transformation of this compound into flow chemistry and automated synthesis platforms represents a significant area for future research. google.comnih.gov These technologies offer numerous advantages over traditional batch processing, including improved safety, scalability, and reproducibility.

Flow chemistry is particularly well-suited for reactions involving hazardous reagents or intermediates. vapourtec.comresearchgate.net For example, the synthesis of this compound may involve the use of toxic cyanide sources or reactive fluorinating agents. beilstein-journals.org Performing these reactions in a continuous flow reactor can minimize the volume of hazardous material at any given time, thereby enhancing safety. pharmtech.com Furthermore, the precise control over reaction parameters such as temperature, pressure, and residence time in a flow system can lead to improved yields and selectivities.

Automated synthesis platforms can accelerate the discovery and optimization of new reactions and derivatives of this compound. sigmaaldrich.comchemspeed.comresearchgate.net By combining robotic liquid handling with automated reaction monitoring and analysis, researchers can rapidly screen a wide range of reaction conditions and substrates. This high-throughput approach can significantly reduce the time required to develop new synthetic methods and to explore the structure-activity relationships of related compounds.

Future research in this area could focus on developing integrated flow and automation systems for the multi-step synthesis of complex molecules derived from this compound. This could involve the use of packed-bed reactors containing immobilized catalysts or reagents, allowing for a continuous and efficient synthetic process.

| Technology | Application for this compound | Key Benefits |

| Flow Chemistry | Synthesis and functionalization reactions | Enhanced safety, scalability, and process control. |

| Automated Synthesis | High-throughput screening and optimization | Accelerated discovery of new reactions and derivatives. |

| Integrated Systems | Multi-step synthesis | Efficient and continuous production of complex molecules. |

Interdisciplinary Research at the Interface of Synthetic Organic Chemistry and Materials Science

The unique combination of a phenolic hydroxyl group and a polar nitrile group in this compound makes it an interesting building block for the development of new materials. Interdisciplinary research at the interface of synthetic organic chemistry and materials science could unlock new applications for this compound.

One potential area of exploration is the use of this compound as a monomer or cross-linking agent in the synthesis of novel polymers. The phenolic hydroxyl group can participate in condensation polymerizations to form polyesters or polyethers, while the nitrile group can be involved in polymerization reactions or can be post-synthetically modified to introduce other functionalities. lu.senumberanalytics.com The presence of the fluorine atom could impart desirable properties to the resulting polymers, such as thermal stability, chemical resistance, and specific optical or electronic properties.

Another avenue for research is the incorporation of this compound into functional materials such as liquid crystals, organic light-emitting diodes (OLEDs), or sensors. The rigid aromatic core and the polar functional groups could lead to interesting self-assembly properties and electronic behavior. Synthetic chemists could design and synthesize a library of derivatives with varying substitution patterns to tune the material properties for specific applications.

Furthermore, the compound could be used as a precursor for the synthesis of specialty chemicals and performance materials. For example, the nitrile group can be a precursor to amines, which are important in the production of epoxy resins and other thermosetting polymers. The phenolic nature of the molecule also suggests its potential use in the development of novel phenolic resins with enhanced properties. hsxjw.comresearchgate.net

| Research Area | Potential Application | Key Properties to Investigate |

| Polymer Chemistry | Monomer or cross-linking agent | Thermal stability, chemical resistance, optical/electronic properties. |

| Functional Materials | Component of liquid crystals, OLEDs, sensors | Self-assembly, electronic behavior, and response to stimuli. |

| Specialty Chemicals | Precursor for resins and performance materials | Curing characteristics, mechanical properties, and thermal stability. |

Q & A

Basic: What are the recommended synthetic routes for 2-(4-Fluoro-2-hydroxyphenyl)acetonitrile, and how do reaction conditions influence yield?

Answer:

While direct synthesis protocols for this compound are not explicitly detailed in the literature, analogous halogenated phenylacetonitriles (e.g., 2-(4-Chloro-3-iodophenyl)acetonitrile) suggest nucleophilic aromatic substitution (NAS) or Ullmann coupling as viable routes . Key variables include:

- Temperature : Elevated temperatures (>100°C) improve reaction kinetics but may degrade thermally sensitive intermediates.

- Catalysts : Cu(I) catalysts (e.g., CuI) enhance halogen displacement in NAS reactions.

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize transition states in substitution reactions.

A stepwise approach involves:

Protecting the hydroxyl group (e.g., silylation) to prevent side reactions.

Substituting fluorine at the para-position via NAS.

Deprotection under mild acidic conditions.

Advanced: How can computational methods optimize the design of this compound derivatives for targeted bioactivity?

Answer:

Quantum chemical calculations (e.g., DFT) and molecular docking simulations are critical for predicting reactivity and binding affinities. For example:

- DFT : Calculate Fukui indices to identify electrophilic/nucleophilic sites for functionalization .

- Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450) or receptors.

Recent studies on structurally similar nitriles (e.g., 2-(2-Iodo-4,5-dimethoxyphenyl)acetonitrile) demonstrate that electron-withdrawing substituents (e.g., -F) enhance metabolic stability .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Answer:

A multi-technique approach is recommended:

- NMR : NMR detects fluorine environments (δ ≈ -110 to -120 ppm for para-fluoro groups).

- IR : Strong absorption at ~2240 cm confirms the nitrile (-C≡N) group.

- MS : High-resolution ESI-MS provides exact mass (theoretical : 151.0433 g/mol).

Cross-validate with HPLC purity (>95%) as per standards for related acetonitriles .

Advanced: How can researchers resolve contradictory data in reaction mechanisms involving fluorinated phenylacetonitriles?

Answer:

Contradictions often arise from competing pathways (e.g., radical vs. polar mechanisms). Mitigation strategies include:

Isotopic labeling : Use or to track intermediate formation.

Kinetic isotope effects (KIE) : Differentiate between proton-transfer and electron-transfer steps.

In situ monitoring : Raman spectroscopy or real-time MS detects transient intermediates.

For example, conflicting reports on the reactivity of 2-(4-methoxy-2-fluorophenyl)acetonitrile were resolved via KIE studies .

Basic: What are the key challenges in purifying this compound, and how are they addressed?

Answer:

Common challenges include:

- Hydrogen bonding : The hydroxyl group promotes aggregation, complicating crystallization.

- Thermal instability : Nitriles may decompose above 150°C.

Solutions: - Use silica gel chromatography with ethyl acetate/hexane gradients.

- Employ low-temperature recrystallization (e.g., methanol at -20°C) .

Advanced: How do structural analogs of this compound inform SAR studies in medicinal chemistry?

Answer:

Comparative analysis of analogs highlights substituent effects:

| Compound | Substituents | Bioactivity Insights | Reference |

|---|---|---|---|

| 2-(2-Iodo-4,5-dimethoxyphenyl)acetonitrile | -I, -OCH | Enhanced kinase inhibition | |

| 4-(Difluoromethoxy)phenylacetonitrile | -OCHF | Improved metabolic stability |

Key trends:

- Electron-withdrawing groups (e.g., -F) increase electrophilicity, favoring covalent binding.

- Bulky substituents (e.g., -I) reduce solubility but enhance target specificity.

Basic: What safety protocols are critical when handling fluorinated acetonitriles?

Answer:

- Ventilation : Use fume hoods to prevent inhalation of toxic vapors (e.g., HCN byproduct risks).

- PPE : Nitrile gloves, goggles, and lab coats are mandatory.

- Storage : Keep at -20°C in amber vials to prevent photodegradation .

Advanced: How can machine learning accelerate the discovery of novel this compound applications?

Answer:

ML models trained on PubChem data (e.g., 26343860 ) predict:

- Solubility : Use graph neural networks (GNNs) to correlate structure with LogP.

- Toxicity : Train classifiers on Tox21 datasets to flag hepatotoxic derivatives.

A recent ICReDD initiative achieved a 60% reduction in reaction optimization time via ML-driven feedback loops .

Basic: What are the industrial and environmental implications of scaling up fluorinated acetonitrile synthesis?

Answer:

While commercial production is excluded per guidelines, environmental considerations include:

- Waste management : Fluoride ions (F) require precipitation as CaF before disposal.

- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce toxicity .

Advanced: How can researchers validate the biological activity of this compound in vitro?

Answer:

Standard assays include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.